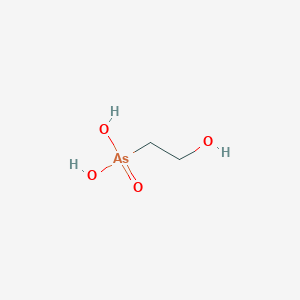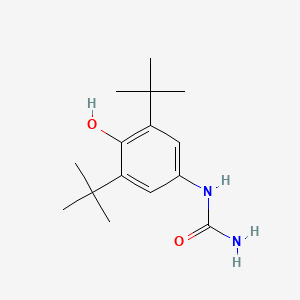
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate is a compound belonging to the benzodiazepine family, which is known for its diverse pharmacological activities. Benzodiazepines are widely recognized for their central nervous system effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate can be achieved through a one-pot three-component domino reaction. This method involves the reaction of substituted 1,2-phenylenediamine, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature . This approach is efficient, environmentally friendly, and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of benzodiazepines, including this compound, often involves continuous flow synthesis. This method allows for the efficient and scalable production of benzodiazepines from aminobenzophenones . The continuous flow process is advantageous due to its ability to produce large quantities of the compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include tosylmethyl isocyanide (Tos-MIC) and ethyl isocyanoacetate . These reagents are used under mild conditions to facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the use of Tos-MIC can lead to the formation of imidazobenzodiazepine intermediates .
Aplicaciones Científicas De Investigación
3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is used in studies related to its pharmacological effects on the central nervous system.
Medicine: It has potential therapeutic applications due to its anxiolytic, sedative, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and anticonvulsant properties .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Ethyl 8-methyl 3H-2,3-benzodiazepine-3,8-dicarboxylate include:
Propiedades
Número CAS |
70266-29-4 |
|---|---|
Fórmula molecular |
C14H14N2O4 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
3-O-ethyl 8-O-methyl 2,3-benzodiazepine-3,8-dicarboxylate |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(18)16-7-6-10-4-5-11(13(17)19-2)8-12(10)9-15-16/h4-9H,3H2,1-2H3 |
Clave InChI |
TVRPRTRZWHTKJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1C=CC2=C(C=C(C=C2)C(=O)OC)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




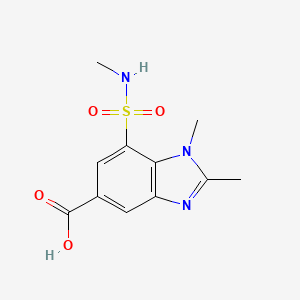
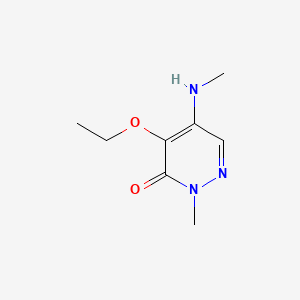
![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
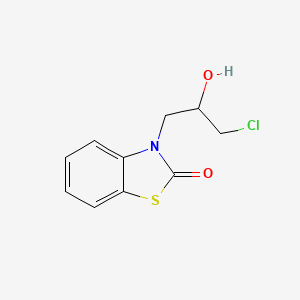
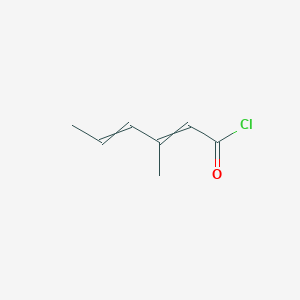


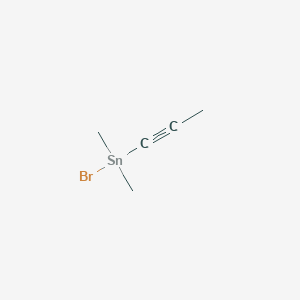
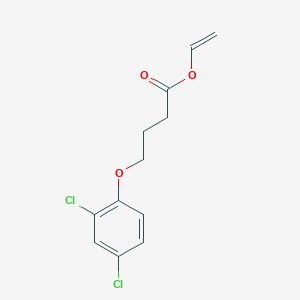
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
